2-Bromo-5-iodobenzoyl chloride

Description

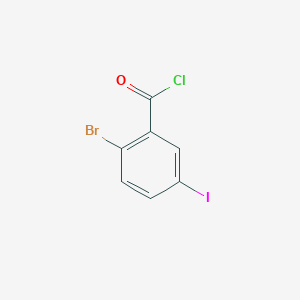

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDRMTDACLJNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Iodobenzoyl Chloride

Precursor Synthesis Strategies

Synthesis of 2-Bromo-5-iodobenzoic Acid Pathways

The principal and most documented route to 2-bromo-5-iodobenzoyl chloride proceeds through its corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid. nbinno.combldpharm.com This intermediate is typically synthesized from an aminobenzoic acid derivative.

A common and established method for synthesizing 2-bromo-5-iodobenzoic acid is through a Sandmeyer-type reaction, which involves two main stages. chemicalbook.comwikipedia.org The process begins with the diazotization of 2-amino-5-bromobenzoic acid. nbinno.com In this step, the amino group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong inorganic acid, such as hydrochloric acid. chemicalbook.comgoogle.com This reaction is typically carried out at low temperatures, around 0°C, to ensure the stability of the diazonium salt. chemicalbook.com

Following the formation of the diazonium salt, an iodination reaction is performed. The diazonium salt suspension is added to a solution containing an iodide source, most commonly potassium iodide (KI). chemicalbook.com The mixture is then heated to facilitate the replacement of the diazonium group with an iodine atom, yielding the target 2-bromo-5-iodobenzoic acid. chemicalbook.com The crude product is often purified through recrystallization to achieve a higher purity solid. chemicalbook.com

The efficiency of the synthesis of 2-bromo-5-iodobenzoic acid is highly dependent on the reaction conditions. Optimization efforts aim to maximize yield and purity by carefully controlling parameters such as temperature, reaction time, and the specific reagents used. beilstein-journals.org

The diazotization step is critical and requires stringent temperature control. For instance, a solution of 2-amino-5-bromobenzoic acid, sodium nitrite, and sodium hydroxide (B78521) is added to a hydrochloric acid solution cooled to 0°C over a period of 1.5 to 2 hours. chemicalbook.com After the addition, the mixture is stirred for an additional 30 minutes to an hour at the same temperature to ensure complete formation of the diazonium salt. chemicalbook.com

For the subsequent iodination step, the temperature is increased. The diazonium salt suspension is added to a potassium iodide solution, and the temperature is raised to between 35 and 40°C. chemicalbook.com The reaction mixture is then heated further to 90°C and held for 30 minutes to an hour to drive the reaction to completion. chemicalbook.com Different protocols report varying yields based on slight modifications to these conditions, with some achieving yields as high as 87%. chemicalbook.com Post-reaction workup, including quenching with sodium bisulfite and recrystallization from solvents like ethanol, is crucial for isolating the final product. google.com

| Step | Reagents | Temperature (°C) | Time | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Diazotization | 2-Amino-5-bromobenzoic acid, NaNO₂, HCl | 0 | 1.5 - 3 h | 60 - 87 | chemicalbook.com |

| Iodination | Diazonium salt, KI, H₂SO₄ | 35 → 90 | ~1.5 h |

Exploration of Alternative Benzyl (B1604629) Alcohol Precursor Routes

An alternative strategy for synthesizing this compound involves the use of a benzyl alcohol precursor, specifically (2-bromo-5-iodophenyl)methanol (B572691). clearsynth.comnih.gov This route offers a different set of synthetic challenges and opportunities compared to the benzoic acid pathway.

The synthesis of the (2-bromo-5-iodophenyl)methanol precursor can be approached by introducing an iodine atom onto a pre-existing o-bromobenzene derivative through electrophilic aromatic substitution. bit.edu.cn This method involves treating a compound like 2-bromobenzyl alcohol with an iodinating agent. nih.gov The reaction typically requires a catalyst or an activating agent to generate a potent electrophilic iodine species (like I+) that can attack the electron-rich aromatic ring. The directing effects of the bromo and hydroxymethyl groups on the benzene (B151609) ring will influence the position of the incoming iodine atom.

The preparation of 2-bromo-5-iodobenzyl alcohol is not without its difficulties. One reported synthetic route involves starting from 2-aminobenzoic acid, which undergoes iodination, followed by diazo bromination, and finally reduction of the carboxylic acid to a benzyl alcohol using lithium aluminum hydride (LiAlH₄). google.com A significant challenge in this pathway is the use of LiAlH₄, a powerful reducing agent that can be hazardous, especially on an industrial scale, due to the generation of a large amount of hydrogen gas during the reaction. google.com

To circumvent these issues, alternative, safer methods have been developed. One such improved process starts with o-toluidine (B26562) and proceeds through a four-step sequence:

Iodination: An iodination reaction is performed on o-toluidine using a phase transfer catalyst to produce 2-methyl-4-iodoaniline. google.com

Diazotization and Bromination: The resulting aniline (B41778) derivative undergoes diazotization followed by a bromination reaction to yield 2-bromo-4-iodotoluene. google.com

Benzylic Bromination: The methyl group of 2-bromo-4-iodotoluene is then brominated. google.com

Hydrolysis: Finally, the benzyl bromide is hydrolyzed to the target 2-bromo-5-iodobenzyl alcohol. google.com

This improved pathway avoids the use of hazardous reagents like lithium aluminum hydride, making it more suitable for larger-scale production. google.com

| Route | Starting Material | Key Steps | Challenges | Improvements | Reference |

|---|---|---|---|---|---|

| Reduction Route | 2-Aminobenzoic acid | Iodination, Diazo bromination, LiAlH₄ Reduction | Use of hazardous LiAlH₄, hydrogen gas evolution | - | google.com |

| o-Toluidine Route | o-Toluidine | Iodination, Diazotization/Bromination, Benzylic Bromination, Hydrolysis | Multi-step process | Avoids hazardous reagents, better for industrial scale | google.com |

Conversion of Carboxylic Acid Precursors to Acyl Chlorides

The transformation of a carboxylic acid's hydroxyl (-OH) group into a chloro (-Cl) group is a fundamental reaction in organic synthesis, yielding highly reactive acyl chlorides that serve as versatile building blocks. chemguide.co.uklibretexts.org This conversion is typically achieved by reacting the carboxylic acid precursor, in this case, 2-bromo-5-iodobenzoic acid, with a suitable chlorinating agent.

The selection of a chlorinating agent is critical and is often a choice between thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), two of the most common and effective reagents for this purpose. masterorganicchemistry.comsciencemadness.org

Thionyl Chloride (SOCl₂) is a widely used reagent due to its reliability and the convenient nature of its byproducts. sciencemadness.org When 2-bromo-5-iodobenzoic acid is reacted with thionyl chloride, the products are this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl). chemguide.co.uklibretexts.org A significant advantage of this method is that both SO₂ and HCl are gases, which simplifies the purification process as they can be easily removed from the reaction mixture, often leaving a product of sufficient purity for subsequent steps after simple distillation. chemguide.co.uklibretexts.orgchemicalbook.com The reaction can be performed neat (using thionyl chloride as both reagent and solvent) or with an inert solvent such as dichloromethane (B109758). chemicalbook.comcommonorganicchemistry.com

**Oxalyl Chloride ((COCl)₂) **, while more expensive, is often favored for its milder reaction conditions and high selectivity. researchgate.net The conversion using oxalyl chloride is typically carried out in a chlorinated solvent like dichloromethane at room temperature. commonorganicchemistry.com The reaction is notably catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comresearchgate.net The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in the catalytic cycle. researchgate.net The byproducts of this reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which also facilitates an easy work-up. researchgate.net

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|

| Typical Conditions | Neat or in a solvent (e.g., DCM), often heated to reflux chemicalbook.comcommonorganicchemistry.com | In a solvent (e.g., DCM) at room temperature with catalytic DMF commonorganicchemistry.comgoogleapis.com |

| Byproducts | SO₂ (gas), HCl (gas) chemguide.co.uklibretexts.org | CO₂ (gas), CO (gas), HCl (gas) researchgate.net |

| Advantages | Cost-effective, gaseous byproducts simplify purification libretexts.orgsciencemadness.org | Milder conditions, high selectivity, clean reaction researchgate.net |

| Disadvantages | Higher reaction temperatures may be required chemicalbook.com | More expensive than thionyl chloride researchgate.net |

To maximize the yield and purity of this compound, reaction conditions must be carefully controlled and optimized. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

Solvent: While the reaction with thionyl chloride can be run without a solvent, the use of an inert solvent like dichloromethane or toluene (B28343) can help control the reaction rate and temperature. chemicalbook.comcommonorganicchemistry.compatsnap.com For oxalyl chloride, dichloromethane is a common choice. googleapis.com

Catalyst: The use of a catalyst is particularly important for reactions with oxalyl chloride, where a drop of DMF initiates the reaction. researchgate.netresearchgate.net For thionyl chloride, a base such as pyridine (B92270) can be used as a catalyst, which also serves to neutralize the HCl byproduct. chemicalbook.com

Temperature: Reactions with oxalyl chloride/DMF are often efficient at room temperature, which is advantageous for sensitive substrates. commonorganicchemistry.com Syntheses involving thionyl chloride may require heating to reflux (around 40°C in dichloromethane) to ensure the reaction goes to completion. chemicalbook.com

Reaction Monitoring: Progress is typically monitored by techniques like thin-layer chromatography (TLC) to confirm the complete consumption of the starting carboxylic acid. chemicalbook.com Once the reaction is complete, the volatile solvent and excess chlorinating agent are removed, often via distillation or rotary evaporation, to isolate the crude acyl chloride. libretexts.orgchemicalbook.com

| Parameter | Considerations for Optimization | Examples |

|---|---|---|

| Chlorinating Agent | Choice between cost/reactivity (SOCl₂) and mildness/selectivity ((COCl)₂) | Thionyl Chloride, Oxalyl Chloride sciencemadness.orgresearchgate.net |

| Catalyst | Used to increase reaction rate and enable milder conditions. | DMF (with (COCl)₂), Pyridine (with SOCl₂) chemicalbook.comresearchgate.net |

| Solvent | Aids in temperature control and dissolution of the starting material. | Dichloromethane, Toluene, or neat (solvent-free) chemicalbook.comcommonorganicchemistry.compatsnap.com |

| Temperature | Dependent on the reactivity of the chosen agent and substrate. | Room Temperature to Reflux (e.g., 40-75°C) chemicalbook.comcommonorganicchemistry.compatsnap.com |

| Work-up | Removal of byproducts and excess reagents to isolate the pure product. | Distillation or evaporation of volatiles libretexts.orgchemicalbook.com |

Green Chemistry and Sustainable Synthesis Considerations

Modern chemical synthesis places a strong emphasis on sustainability, aiming to design processes that are safer, more efficient, and environmentally benign. uniroma1.it The production of this compound can be approached through a green chemistry lens by carefully considering waste reduction, reagent safety, and process efficiency.

A primary goal of green chemistry is waste prevention. researchgate.net In the synthesis of acyl chlorides, the choice of thionyl chloride or oxalyl chloride is inherently advantageous from a waste perspective because their primary byproducts are gaseous. chemguide.co.uklibretexts.org This minimizes the generation of liquid waste streams that would require further treatment and disposal.

Further green improvements focus on solvent usage. Volatile organic compounds (VOCs), such as dichloromethane, are effective solvents but pose environmental and health concerns. Methodologies that address this include:

Solvent-Free Synthesis: Using thionyl chloride neat (without any solvent) is a viable strategy that completely eliminates solvent waste. commonorganicchemistry.com

Use of Greener Solvents: Research into bio-based and less toxic solvents is ongoing. For example, Cyrene™, a bio-available solvent, has been successfully used in the subsequent synthesis of amides from acyl chlorides, indicating a trend toward replacing conventional dipolar aprotic solvents. rsc.org

The principle of designing safer chemical syntheses involves avoiding hazardous reagents wherever possible. While the prompt mentions lithium aluminum hydride (a potent reducing agent not used in this specific transformation), the principle applies directly to the choice of chlorinating agent. nih.gov

Alternative chlorinating agents to thionyl chloride and oxalyl chloride include phosphorus chlorides like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uklibretexts.org However, these reagents are often avoided in modern synthesis because their reactions produce non-gaseous, phosphorus-based byproducts (phosphorus oxychloride, POCl₃, or phosphorous acid, H₃PO₃) that are corrosive and complicate the purification process, generating hazardous waste. chemguide.co.uklibretexts.org Similarly, reagents like phosgene (B1210022) are highly effective but are avoided due to extreme toxicity. sciencemadness.org Therefore, the selection of thionyl chloride or oxalyl chloride represents a conscious decision to use less hazardous and more environmentally manageable substances.

Phase Transfer Catalysis (PTC) is a powerful technique that enhances reaction rates between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). crdeepjournal.orgijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, functions by transporting an anion from the aqueous phase into the organic phase, where it can react. crdeepjournal.org

Retro-synthetic Analysis for this compound and its Derived Scaffolds

Retro-synthetic analysis is a powerful strategy in organic synthesis for planning the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to known chemical reactions. This process allows for the logical design of a synthetic route.

The primary disconnection for an acyl chloride, such as this compound, is the carbon-chlorine bond of the acyl chloride group. This is a type of Functional Group Interconversion (FGI). This disconnection leads to the corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid, which is a more stable and common precursor.

Target Molecule: this compound

Disconnection 1 (C-Cl bond):

This step is based on the well-established synthesis of acyl chlorides from carboxylic acids. In the forward synthesis, this transformation is typically achieved by treating 2-bromo-5-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The next stage of the analysis focuses on the precursor, 2-bromo-5-iodobenzoic acid. The key strategic disconnections involve the carbon-halogen bonds. A common and effective method for introducing an iodine atom onto an aromatic ring is through a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by substitution with iodide. This suggests disconnecting the C-I bond and converting it back to an amino group.

Disconnection 2 (C-I bond):

This disconnection points to 2-amino-5-bromobenzoic acid as a key intermediate. The forward reaction involves a diazotization of the amino group using sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl) to form a diazonium salt. chemicalbook.comgoogle.com This intermediate is then treated with a source of iodide, such as potassium iodide (KI), to introduce the iodine atom onto the ring. chemicalbook.com

This retro-synthetic pathway provides a logical and experimentally viable route to this compound from a readily available starting material. The analysis can also be extended to various derived scaffolds. The highly reactive acyl chloride functional group, along with the two different halogen atoms (bromine and iodine), makes this compound a versatile building block. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acyl chloride can readily react with nucleophiles to form esters, amides, and ketones via Friedel-Crafts acylation. This allows for the synthesis of a wide array of complex derivatives from this central scaffold.

The table below summarizes the key steps in the retro-synthetic analysis.

| Disconnection | Target Bond | Precursor (Synthon) | Forward Reaction | Reagents for Forward Reaction |

| Step 1 | C-Cl (Acyl Chloride) | 2-Bromo-5-iodobenzoic acid | Chlorination | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Step 2 | C-I (Aryl Iodide) | 2-Amino-5-bromobenzoic acid | Sandmeyer Reaction | 1. NaNO₂, HCl2. KI |

Reactivity and Mechanistic Investigations of 2 Bromo 5 Iodobenzoyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new acyl compound. libretexts.org The general mechanism involves the addition of the nucleophile to the carbonyl group, followed by the elimination of the chloride. chemicalbook.comopenstax.org

Formation of Amides (e.g., N-isopropylbenzamide derivatives)

The reaction of 2-bromo-5-iodobenzoyl chloride with primary or secondary amines readily affords the corresponding N-substituted benzamides. For instance, the reaction with isopropylamine (B41738) would yield N-isopropyl-2-bromo-5-iodobenzamide. This transformation is a standard method for the synthesis of amides and is widely employed in the pharmaceutical and agrochemical industries. The reaction proceeds via the general nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.

Reaction Scheme:

this compound + Isopropylamine → N-isopropyl-2-bromo-5-iodobenzamide + HCl

Detailed research has shown that these reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. Common bases used for this purpose include triethylamine (B128534) or pyridine (B92270).

Synthesis of Esters (e.g., Ethyl 2-Bromo-5-iodobenzoate)

Esterification of this compound can be achieved by reacting it with an alcohol, such as ethanol, to produce Ethyl 2-Bromo-5-iodobenzoate. chiralen.comoakwoodchemical.comchemicalbook.com This reaction also follows the nucleophilic acyl substitution pathway, with the alcohol serving as the nucleophile.

Reaction Scheme:

this compound + Ethanol → Ethyl 2-bromo-5-iodobenzoate + HCl

Similar to amide synthesis, a base is often added to scavenge the HCl produced. The choice of alcohol and reaction conditions can be varied to synthesize a wide array of esters.

| Reactant | Product | CAS Number |

| This compound | Ethyl 2-bromo-5-iodobenzoate | 1208075-44-8 |

Reaction with Cyclic Amines (e.g., Azetidine (B1206935) Acylation for 1-(2-Bromo-5-iodobenzoyl)azetidine)

The acylation of cyclic amines, such as azetidine, with this compound is a synthetically useful transformation. Azetidines are four-membered nitrogen-containing heterocycles that, despite some ring strain, can act as effective nucleophiles. rsc.orgambeed.com The reaction results in the formation of an N-acylazetidine derivative.

Reaction Scheme:

this compound + Azetidine → 1-(2-Bromo-5-iodobenzoyl)azetidine + HCl

This reaction is crucial for the incorporation of the 2-bromo-5-iodobenzoyl moiety into more complex molecular architectures containing the azetidine ring system.

Cross-Coupling and Substitution Reactions on the Halogenated Aromatic Ring

The presence of both bromine and iodine atoms on the aromatic ring of this compound opens up avenues for various cross-coupling and substitution reactions. The differential reactivity of the C-I and C-Br bonds is a key aspect of its chemistry. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the C-Br bond.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menobelprize.org These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis. nobelprize.org Common examples include the Suzuki, Heck, and Sonogashira reactions. Due to the higher reactivity of the C-I bond, selective cross-coupling at the 5-position can often be achieved, leaving the bromine atom at the 2-position available for subsequent transformations.

General Catalytic Cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple, forming the final product and regenerating the palladium(0) catalyst.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions.

| Coupling Reaction | Description |

| Suzuki Coupling | Couples an organoboron compound with an organohalide. |

| Heck Coupling | Couples an alkene with an organohalide. |

| Sonogashira Coupling | Couples a terminal alkyne with an organohalide. |

| Negishi Coupling | Couples an organozinc compound with an organohalide. |

Nucleophilic Aromatic Substitution Pathways

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under certain conditions, particularly when the ring is substituted with strong electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The carbonyl group of the benzoyl chloride is an electron-withdrawing group, which can activate the ring towards nucleophilic attack, especially at the ortho and para positions. openstax.orglibretexts.org

The mechanism of SNAr typically involves two steps:

Addition: The nucleophile attacks the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org

Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.

Ullmann-Type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are fundamental in the synthesis of biaryls, aryl ethers, and other C-C, C-N, and C-O bonds. organic-chemistry.orgnih.govwikipedia.org The classic Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of a copper catalyst at high temperatures to form a symmetrical biaryl compound. organic-chemistry.orgsci-hub.se The more broadly defined Ullmann-type reactions encompass the coupling of an aryl halide with various nucleophiles, such as alcohols, amines, or thiols. organic-chemistry.orgunito.it

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org One proposed pathway begins with the oxidative addition of the copper catalyst to the aryl halide. sci-hub.se The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, with the general trend being Ar-I > Ar-Br > Ar-Cl. sci-hub.se Aryl iodides are the most reactive, while aryl chlorides often require the presence of electron-withdrawing groups on the aromatic ring to proceed efficiently. sci-hub.se

In the case of this compound, the presence of two different halogen atoms offers a site for selective reactivity. Based on the established reactivity trend, the carbon-iodine (C-I) bond is significantly more susceptible to cleavage and reaction under Ullmann conditions than the carbon-bromine (C-Br) bond. Therefore, it is expected that Ullmann-type coupling reactions involving this substrate would proceed preferentially at the 5-position (the site of the iodine atom). However, the traditional Ullmann reaction is often plagued by requirements for harsh reaction conditions, such as high temperatures (often exceeding 200 °C), and may have erratic yields. wikipedia.orgsci-hub.se Modern advancements have introduced various ligands and catalytic systems to enable these reactions under milder conditions. nih.gov

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Aryl Iodide (Ar-I) | Highest | Most reactive, can couple under milder conditions compared to other halides. |

| Aryl Bromide (Ar-Br) | Intermediate | Less reactive than iodides, often requiring higher temperatures or more active catalysts. |

| Aryl Chloride (Ar-Cl) | Lowest | Generally unreactive unless activated by electron-withdrawing groups; requires harsh conditions. |

Mechanistic Studies of Halogen Influence on Reactivity

The two halogen substituents on the benzoyl chloride ring, a bromine atom at the ortho-position and an iodine atom at the meta-position relative to the acyl chloride group, exert profound electronic and steric influences that dictate the compound's reactivity in various transformations.

Oxidative addition is a critical elementary step in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings. nih.gov In this step, a low-valent metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide, forming an organopalladium(II) species. nih.govnih.gov The rate and feasibility of this step are governed by both steric and electronic factors.

Electronic Effects: The reactivity of aryl halides in concerted oxidative addition generally follows the trend I > Br > Cl. libretexts.org This is attributed to the bond dissociation energies of the C-X bond. Furthermore, the electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups tend to increase the rate of oxidative addition by making the aryl halide more electrophilic and lowering the energy of the C-X bond's LUMO. libretexts.orgresearchgate.net Both bromine and iodine are electron-withdrawing via induction, which would be expected to increase the reactivity of this compound in oxidative addition compared to unsubstituted benzoyl chloride.

Steric Effects: The presence of substituents at the ortho-position to the reacting halogen can significantly hinder the approach of the bulky metal-ligand complex, thereby slowing down the rate of oxidative addition. researchgate.net In this compound, the bromine atom is ortho to the acyl chloride group, but more importantly, for potential cross-coupling at the halogen sites, there are no ortho-substituents to the iodine atom. However, if a reaction were to be targeted at the C-Br bond, the adjacent acyl chloride group would provide considerable steric hindrance. Studies on other systems have shown that the addition of one or two ortho-methyl groups can reduce the rate of oxidative addition by factors of 5 and 100, respectively, demonstrating the high sensitivity of this step to steric bulk. researchgate.net This suggests that oxidative addition would be sterically favored at the C-I bond over the C-Br bond.

| Factor | Effect of Iodine (at C5) | Effect of Bromine (at C2) | Impact on Reactivity of this compound |

|---|---|---|---|

| Electronic (Inductive Effect) | Electron-withdrawing | Electron-withdrawing | Increases the electrophilicity of the aromatic ring, favoring oxidative addition at both C-I and C-Br bonds compared to an unsubstituted ring. |

| Bond Strength (C-X) | Weaker C-I bond | Stronger C-Br bond | Oxidative addition is kinetically and thermodynamically favored at the C-I bond. |

| Steric Hindrance | Less hindered position for catalyst approach. | More hindered due to the adjacent acyl chloride group. | The reaction is sterically favored at the C-I bond. |

The primary reaction of benzoyl chlorides is nucleophilic acyl substitution. This mechanism proceeds via the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. libretexts.org The reactivity of the carbonyl group is highly sensitive to the electronic properties of the substituents on the aromatic ring. libretexts.orgmasterorganicchemistry.com

The bromine and iodine atoms in this compound are strongly electron-withdrawing due to their inductive effects. This withdrawal of electron density from the aromatic ring extends to the carbonyl carbon. rsc.org An electronegative group reduces the electron density on the electrophilic carbon to which it is attached, which facilitates nucleophilic attack. rsc.org This increased partial positive charge on the carbonyl carbon makes it a "harder" electrophile, enhancing its reactivity towards nucleophiles. libretexts.orglibretexts.org Consequently, this compound is expected to be significantly more reactive in nucleophilic acyl substitution reactions than unsubstituted benzoyl chloride.

| Compound | Nature of Substituent | Effect on Carbonyl Carbon | Predicted Reactivity toward Nucleophiles |

|---|---|---|---|

| Benzoyl chloride | -H (Reference) | Baseline electrophilicity | Standard |

| 4-Nitrobenzoyl chloride | Strongly electron-withdrawing (-NO₂) | Increased positive charge (more electrophilic) | High |

| This compound | Two electron-withdrawing halogens (-Br, -I) | Significantly increased positive charge | Very High |

| 4-Methoxybenzoyl chloride | Electron-donating (-OCH₃) | Decreased positive charge (less electrophilic) | Low |

Comparative studies of analogous halogenated benzoyl chlorides provide quantitative insight into the influence of halogen type and position on reactivity. Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe these effects.

In nucleophilic acyl substitution, the nature of the leaving group on the acyl carbon is paramount, with the general mobility order being I > Br > Cl > F. rsc.org However, when comparing the effects of halogen substituents on the aromatic ring, the focus shifts to their electronic influence on the carbonyl center. Studies comparing the reactivity of various benzoyl halides have shown that electron-withdrawing groups consistently enhance the rate of nucleophilic attack. For instance, the solvolysis of p-chlorobenzoyl chloride is faster than that of benzoyl chloride itself. nih.gov

A direct comparison with analogous compounds would likely show a reactivity order where the rate of nucleophilic attack increases with the number and electronegativity of the halogen substituents, modulated by their position on the ring.

| Compound | Key Features | Predicted Relative Rate |

|---|---|---|

| Benzoyl chloride | Unsubstituted | 1 (Reference) |

| 4-Chlorobenzoyl chloride | One electron-withdrawing group (para) | > 1 |

| 2-Bromobenzoyl chloride | One electron-withdrawing group (ortho) | > 1 (strong inductive effect, potential steric hindrance) |

| 2,5-Dichlorobenzoyl chloride | Two electron-withdrawing groups | >> 1 |

| This compound | Two strong electron-withdrawing groups | >> 1 (Expected to be similar to or greater than the dichloro- analog due to high polarizability of iodine) |

This compound: A Versatile Reagent in Complex Synthesis and Materials Science

The compound this compound is a trifunctional aromatic molecule featuring an acyl chloride, a bromine atom, and an iodine atom. This unique combination of reactive sites makes it a highly valuable and versatile building block for the synthesis of complex organic molecules and advanced functional materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, coupled with the reactivity of the acyl chloride group, allows for sequential and site-selective chemical transformations, enabling the construction of intricate molecular architectures.

Applications in Complex Molecule Synthesis and Materials Science

Contributions to Advanced Materials Research

Applications in Organic Light-Emitting Diode (OLED) and Organic Field-Effect Transistor (OFET) Chemistry

The unique structural characteristics of this compound position it as a valuable, albeit specialized, building block in the synthesis of complex organic molecules for advanced materials science, particularly in the realm of organic electronics. Its trifunctional nature, featuring a reactive acyl chloride group and two different halogen atoms on a benzene (B151609) ring, allows for sequential and selective chemical modifications. This makes it an attractive precursor for creating highly conjugated molecules and polymers used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The development of materials for these applications often hinges on the principles of molecular engineering, where precise control over the electronic and photophysical properties is paramount. The strategic placement of bromo and iodo substituents on the benzoyl chloride core offers synthetic chemists a powerful tool for constructing donor-acceptor architectures and extending π-conjugated systems, which are fundamental to the performance of organic electronic devices.

Role as a Precursor in the Synthesis of Hole-Transporting Materials (HTMs) and Emitters

In the architecture of an OLED, various layers of organic materials are stacked between two electrodes. The hole-transporting layer (HTL) and the emissive layer (EML) are crucial for the device's efficiency and stability. The design of molecules for these layers often involves the creation of extended π-conjugated systems, which facilitate charge carrier mobility and control the emission properties.

This compound can serve as a key intermediate in the synthesis of such materials through a series of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective functionalization. Generally, the carbon-iodine bond is more reactive and will participate in cross-coupling reactions under milder conditions than the carbon-bromine bond. This allows for a stepwise introduction of different aromatic or heteroaromatic groups.

For instance, the iodo position can first be reacted with a suitable organoboron or organotin reagent to introduce a donor moiety, such as a triphenylamine (B166846) or carbazole (B46965) unit, which are common components of hole-transporting materials. Subsequently, the bromo position can be subjected to a second cross-coupling reaction to either extend the conjugation with another aromatic group or to introduce a different functional group that fine-tunes the material's properties. The benzoyl chloride group can then be used to attach the molecule to other parts of a larger structure, for example, by forming an ester or an amide linkage.

A hypothetical synthetic route could involve the following steps:

Suzuki Coupling at the Iodo Position: Reaction of this compound with a boronic acid derivative of a hole-transporting moiety (e.g., a triarylamine) in the presence of a palladium catalyst.

Suzuki Coupling at the Bromo Position: Subsequent reaction of the resulting bromo-substituted intermediate with another boronic acid to further extend the conjugated system.

Modification of the Benzoyl Chloride: Conversion of the benzoyl chloride to an ester or amide to complete the synthesis of the target molecule.

This stepwise approach allows for the precise construction of molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for efficient charge injection and transport in OLEDs and OFETs.

Contribution to Donor-Acceptor Architectures

Many high-performance organic electronic materials are based on a donor-acceptor (D-A) design. This molecular architecture can lead to intramolecular charge transfer, which can be beneficial for both light emission and charge transport. The benzoyl group in this compound is electron-withdrawing and can act as an acceptor unit. By coupling electron-donating groups to the aromatic ring at the bromo and iodo positions, a D-A type structure can be readily assembled.

The ability to introduce two different donor groups via sequential cross-coupling reactions provides a high degree of control over the electronic properties of the final molecule. This tuning of the intramolecular charge transfer characteristics can influence the emission color in OLEDs and the charge carrier mobility in OFETs.

Research Findings and Material Properties

While specific research articles detailing the use of this compound in OLED and OFET material synthesis are not prevalent, the principles of using dihalogenated aromatic compounds as precursors are well-established in the scientific literature. The properties of materials synthesized from such precursors are extensively studied. Below are interactive data tables with representative data for hypothetical hole-transporting and emissive materials that could be synthesized using this compound as a starting material.

Table 1: Representative Properties of a Hypothetical Hole-Transporting Material (HTM) Derived from this compound

| Property | Value |

| HOMO Energy Level | -5.2 eV |

| LUMO Energy Level | -2.1 eV |

| Energy Gap (Eg) | 3.1 eV |

| Glass Transition Temp. (Tg) | 135 °C |

| Hole Mobility (μh) | 1.2 x 10-3 cm2V-1s-1 |

Table 2: Representative Properties of a Hypothetical Emissive Material Derived from this compound

| Property | Value |

| Photoluminescence (PL) Peak | 480 nm (Blue-Green) |

| PL Quantum Yield (PLQY) | 75% |

| HOMO Energy Level | -5.5 eV |

| LUMO Energy Level | -2.5 eV |

| Triplet Energy (ET) | 2.6 eV |

These tables illustrate the kind of performance metrics that are targeted in the design of new organic electronic materials. The ability to systematically modify the molecular structure using versatile building blocks like this compound is crucial for achieving these desired properties.

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization of Derived Compounds and Reaction Intermediates

The reactivity of the acyl chloride functional group allows for the synthesis of a wide array of derivatives, including esters, amides, and ketones. Characterizing these products and any potential reaction intermediates requires a suite of high-level spectroscopic methods to unambiguously determine their molecular architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While one-dimensional ¹H and ¹³C NMR are foundational for structural analysis, complex derivatives of 2-Bromo-5-iodobenzoyl chloride often require advanced 2D NMR techniques for complete assignment. semanticscholar.orgresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for mapping the precise connectivity of atoms within a molecule. ipb.pt

For a hypothetical amide derivative, 2-bromo-5-iodo-N-propylbenzamide, these techniques would be applied as follows:

COSY: Would establish the proton-proton coupling network within the propyl chain (NH-CH₂-CH₂-CH₃), confirming its structure.

HSQC: Would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the propyl chain carbons and the aromatic C-H signals.

HMBC: Would reveal longer-range (2-3 bond) correlations. Crucially, it would show a correlation from the amide N-H proton to the carbonyl carbon, and from the aromatic protons to neighboring carbons, confirming the regiochemistry of the substituents on the aromatic ring. ipb.pt

The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between protons, further confirming stereochemical and conformational details.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Derivative Predicted chemical shifts for 2-bromo-5-iodo-N-propylbenzamide based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| C1 (ipso-CO) | - | ~139 |

| C2 (ipso-Br) | - | ~118 |

| C3-H | ~7.95 | ~143 |

| C4-H | ~7.30 | ~133 |

| C5 (ipso-I) | - | ~95 |

| C6-H | ~7.85 | ~140 |

| N-H | ~8.50 | - |

| N-CH₂ | ~3.35 | ~42 |

| N-CH₂-CH₂ | ~1.60 | ~23 |

| N-CH₂-CH₂-CH₃ | ~0.95 | ~11 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. researchgate.net Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound, HRMS would be used to verify its elemental formula, C₇H₃BrClIO. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would produce a distinctive isotopic cluster in the mass spectrum, further corroborating the compound's identity. Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are particularly powerful for analyzing complex reaction mixtures and identifying iodinated organic compounds. nih.govbohrium.comacs.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₃BrClIO |

| Theoretical Exact Mass | 344.8107 u |

| Isotope Pattern | Characteristic cluster due to Br and Cl isotopes |

| Required Accuracy | < 5 ppm |

X-ray Crystallography for Regiochemical and Stereochemical Determination of Crystalline Derivatives

When a derivative of this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. nih.govmkuniversity.ac.in This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. semanticscholar.org

For complex molecules, X-ray crystallography is invaluable for:

Confirming Regiochemistry: It provides absolute proof of the substituent positions on the aromatic ring, eliminating any ambiguity from spectroscopic interpretations.

Determining Stereochemistry: For chiral derivatives, it can establish the absolute configuration.

Analyzing Intermolecular Interactions: It reveals how molecules pack in the crystal lattice, providing insight into non-covalent interactions like hydrogen bonding or halogen bonding, which can influence the material's bulk properties. mdpi.comresearchgate.net

Crystallographic studies on related halogenated aromatic compounds have provided detailed insights into their molecular packing and supramolecular structures. nih.govbeilstein-journals.org

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound, complementing experimental findings by modeling its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can calculate a variety of molecular properties. frontiersin.org

For this compound, DFT calculations can provide:

Optimized Molecular Geometry: Predicting bond lengths and angles in the ground state.

Vibrational Frequencies: Simulating the infrared (IR) spectrum to aid in the interpretation of experimental data.

Molecular Electrostatic Potential (MEP): Mapping the electron density to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For an acyl chloride, the MEP would highlight the high electrophilicity of the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution and orbital interactions within the molecule.

Table 3: Hypothetical DFT-Calculated Geometrical Parameters Based on calculations for similar halogenated benzoyl compounds.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| O=C-Cl Bond Angle | ~120.5° |

| C-C-Br Bond Angle | ~121.0° |

| C-C-I Bond Angle | ~119.5° |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO) of Reactants and Intermediates

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.com

HOMO: The highest energy orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital devoid of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). wuxiapptec.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. frontiersin.orgresearchgate.net

For this compound, FMO analysis would predict its reactivity profile. The electron-withdrawing effects of the carbonyl group and the three halogen atoms (Cl, Br, I) would significantly lower the energy of the LUMO, making the molecule a potent electrophile. tandfonline.com The LUMO is expected to be localized primarily on the carbonyl carbon, confirming it as the primary site for nucleophilic attack, which is characteristic of acyl chlorides. wikipedia.org The HOMO, conversely, would be distributed mainly across the aromatic ring and the halogen atoms. This analysis is crucial for predicting the outcomes of reactions and understanding the electronic factors that govern them. nih.govresearchgate.net

Table 4: Conceptual FMO Analysis for this compound

| Orbital | Primary Location | Implied Reactivity |

| HOMO | Aromatic ring, lone pairs of Br and I atoms | Electron-donating in certain reactions (e.g., electrophilic aromatic substitution, though deactivated) |

| LUMO | Carbonyl carbon (C=O) and C-Cl bond | Highly electrophilic site, susceptible to nucleophilic acyl substitution |

| Gap | Relatively small due to electron-withdrawing groups | High reactivity, characteristic of an acyl chloride |

Molecular Electrostatic Potential (MESP) Analysis for Understanding Reactive Sites

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool utilized to predict the reactive behavior of molecules by mapping the electrostatic potential onto the electron density surface. This map provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, the MESP surface is significantly influenced by the presence of multiple halogen substituents and the acyl chloride group on the benzene (B151609) ring. The electronegative oxygen, bromine, and iodine atoms create distinct regions of positive and negative electrostatic potential, which are key to understanding the molecule's reactivity.

Key Reactive Sites Identified by MESP:

Electrophilic Sites: The most significant region of positive electrostatic potential (often colored blue) is localized on the carbonyl carbon of the benzoyl chloride group. This high positive potential indicates a strong electrophilic character, making it the primary site for nucleophilic attack. The electron-withdrawing effects of the attached chlorine, bromine, and iodine atoms further enhance the electrophilicity of this carbon. Additionally, positive potentials can be observed on the hydrogen atoms of the aromatic ring.

Nucleophilic Sites: Regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. The halogen atoms (bromine and iodine) also exhibit regions of negative potential, although these are also associated with areas of positive potential known as sigma-holes, which can participate in halogen bonding. These negative regions are susceptible to attack by electrophiles.

The MESP analysis thus provides a clear roadmap for the chemical reactivity of this compound, highlighting the carbonyl carbon as the most probable site for reactions with nucleophiles. The distribution of electrostatic potential is a critical factor in guiding the interactions of the molecule with other reactants.

Table 1: Predicted Reactive Sites of this compound based on MESP Analysis

| Reactive Site | Type of Reactivity | Reason |

| Carbonyl Carbon | Electrophilic | High positive electrostatic potential due to the electron-withdrawing effects of the oxygen, chlorine, bromine, and iodine atoms. |

| Carbonyl Oxygen | Nucleophilic | High negative electrostatic potential due to high electronegativity and lone pair electrons. |

| Halogen Atoms (Br, I) | Ambiphilic | Exhibit both negative electrostatic potential and positive sigma-holes, allowing for interactions with both electrophiles and nucleophiles (halogen bonding). |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density, offering insights into the molecule's stability and reactivity.

Key Findings from NBO Analysis:

Charge Distribution: The NBO analysis confirms the charge distribution predicted by MESP, with a significant positive charge on the carbonyl carbon and negative charges on the oxygen and halogen atoms. This charge distribution is a direct result of the electronegativity differences between the constituent atoms.

Delocalization and Hyperconjugation: A key aspect revealed by NBO analysis is the delocalization of electron density from the lone pairs of the halogen atoms (bromine and iodine) and the oxygen of the carbonyl group into the antibonding orbitals of the benzene ring (π* orbitals). This delocalization, a form of hyperconjugation, contributes to the stability of the molecule. The analysis quantifies the energy of these interactions, providing a measure of their significance. uni-muenchen.deresearchgate.net

Bonding Interactions: The NBO analysis provides information about the hybrid orbitals that form the chemical bonds in the molecule. For instance, the C-Cl, C-Br, and C-I bonds will have significant p-character, and the analysis can reveal the polarization of these bonds. ijnc.ir The interaction between the filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs is a key indicator of delocalization effects. wikipedia.org

Table 2: Significant Donor-Acceptor Interactions in this compound from NBO Analysis

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) (Illustrative) |

| Lone Pair of Oxygen | π* (C-C) of the aromatic ring | p-π* hyperconjugation | High |

| Lone Pair of Bromine | π* (C-C) of the aromatic ring | p-π* hyperconjugation | Moderate |

| Lone Pair of Iodine | π* (C-C) of the aromatic ring | p-π* hyperconjugation | Moderate |

| π (C-C) of the aromatic ring | σ* (C-Cl) of the acyl chloride group | π-σ* hyperconjugation | Low |

(Note: The stabilization energies are illustrative and would require specific calculations for precise values.)

Theoretical Investigations of Reaction Mechanisms and Transition States

Reactions of benzoyl chlorides, such as solvolysis or alcoholysis, can proceed through a spectrum of mechanisms, ranging from a fully associative (SN2-like) pathway to a dissociative (SN1-like) pathway involving a carbocation intermediate. nih.govmdpi.com The preferred mechanism is highly dependent on the nature of the substituents on the benzene ring, the solvent, and the nucleophile. koreascience.kruni.edu

Postulated Reaction Mechanisms and Transition States:

Nucleophilic Acyl Substitution: The most common reaction for benzoyl chlorides is nucleophilic acyl substitution. The mechanism typically involves the formation of a tetrahedral intermediate. The stability of this intermediate and the subsequent transition states are influenced by the substituents. The electron-withdrawing nature of the bromine and iodine atoms in this compound would be expected to stabilize the negatively charged transition state leading to the tetrahedral intermediate, thus favoring the reaction.

Transition State Variation: For reactions like solvolysis, the position of the transition state along the reaction coordinate can vary. koreascience.kr For this compound, the strong electron-withdrawing groups would likely favor a more "late" transition state in an SN1-like mechanism, where significant C-Cl bond breaking has occurred. In an SN2-like mechanism, these substituents would stabilize the developing negative charge on the carbonyl oxygen. nih.gov

Computational Modeling of Transition States: Modern computational chemistry allows for the detailed modeling of transition state structures and energies. wikipedia.org For a reaction of this compound with a nucleophile, theoretical calculations could determine the geometry of the transition state, the activation energy, and the reaction pathway. Such calculations would likely show a transition state where the nucleophile is approaching the carbonyl carbon and the C-Cl bond is elongating.

Table 3: Predicted Influence of Substituents on the Reaction Mechanism of this compound

| Substituent | Electronic Effect | Influence on SN1-like Mechanism | Influence on SN2-like Mechanism |

| 2-Bromo | Inductive and Resonance (electron-withdrawing) | Destabilizes carbocation intermediate | Stabilizes negatively charged transition state |

| 5-Iodo | Inductive and Resonance (electron-withdrawing) | Destabilizes carbocation intermediate | Stabilizes negatively charged transition state |

| Acyl Chloride | Inductive and Resonance (electron-withdrawing) | Destabilizes carbocation intermediate | Stabilizes negatively charged transition state |

Derivatization Strategies for Analytical and Research Purposes

Introduction of Reporter Groups for Enhanced Detection in Chromatography

Derivatization with an agent like 2-bromo-5-iodobenzoyl chloride can significantly improve the detection of a wide range of compounds in chromatographic analyses. The benzoyl chloride functional group is highly reactive towards nucleophiles such as amines, alcohols, and phenols, leading to the formation of stable amide or ester derivatives. This process can be tailored to introduce specific chemical moieties, or "reporter groups," that enhance the response of the analyte to various detection methods.

For analytes lacking a strong chromophore or fluorophore, derivatization is a key strategy to enable or enhance their detection by UV-Visible or fluorescence spectroscopy. The reaction of this compound with a target analyte introduces the 2-bromo-5-iodobenzoyl group, which itself possesses UV-absorbing properties due to its aromatic ring structure.

While this compound itself is not a fluorescent tag, its utility in this context lies in its ability to react with fluorescently-labeled nucleophiles or to be used in conjunction with a secondary labeling step. However, for the purpose of this discussion, we will focus on its inherent UV-absorbing properties. The introduction of the halogenated benzoyl moiety can shift the absorption maximum of the analyte to a more analytically useful wavelength, often reducing interference from matrix components.

The following table illustrates the potential impact of derivatization with this compound on the UV-Visible absorption characteristics of a hypothetical primary amine.

Table 1: Hypothetical UV-Visible Absorption Data for a Primary Amine Before and After Derivatization with this compound

| Compound | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | λmax (nm) |

|---|---|---|

| Analyte A (Primary Amine) | 500 | 210 |

| Analyte A Derivative | 15,000 | 254 |

The derivatization process would typically involve reacting the analyte with this compound in an appropriate solvent and under suitable pH conditions to facilitate the formation of a stable amide or ester bond. The resulting derivative can then be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

In the realm of mass spectrometry (MS), derivatization with this compound can offer several advantages. The introduction of the bromo- and iodo-substituted benzoyl group increases the molecular weight of the analyte, which can move its mass-to-charge ratio (m/z) to a region of the spectrum with less background noise.

Furthermore, the presence of bromine and iodine atoms provides a distinct isotopic pattern that can be readily identified by the mass spectrometer. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, while iodine is monoisotopic (¹²⁷I). This unique isotopic signature of the derivative can aid in its identification and confirmation in complex matrices.

Benzoyl chloride derivatization is also known to improve the ionization efficiency of certain analytes in techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). The addition of the benzoyl group can increase the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography and potentially reduced ion suppression.

The table below presents a hypothetical example of the mass spectrometric properties of an analyte before and after derivatization.

Table 2: Hypothetical Mass Spectrometry Data for an Analyte Before and After Derivatization

| Compound | Molecular Weight (g/mol) | Key Mass Spectral Features |

|---|---|---|

| Analyte B | 150.22 | Single major peak at m/z 151.23 [M+H]⁺ |

| Analyte B Derivative | 494.99 | Characteristic isotopic pattern due to Br and I |

The derivatization reaction would be similar to that for UV-labeling, with the resulting product being amenable to analysis by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the volatility and thermal stability of the derivative.

Development of Chiral Derivatization Reagents

The separation of enantiomers is a critical task in many scientific disciplines, particularly in the pharmaceutical and life sciences. Chiral derivatization involves reacting a racemic mixture with an enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques.

While this compound is an achiral molecule, it can be used as a structural scaffold for the synthesis of new chiral derivatization reagents. By attaching a chiral auxiliary to the benzoyl chloride, a new reagent can be created that can then be used to resolve enantiomers of other compounds.

For instance, the carboxyl group of an enantiomerically pure amino acid could be converted to an acid chloride and then reacted with a suitable functional group on a derivative of this compound. Alternatively, the acyl chloride of this compound could be reacted with an enantiomerically pure amine or alcohol to create a chiral derivatizing agent.

The development of such a reagent would involve a multi-step synthesis. The efficacy of the resulting chiral derivatization reagent would then be evaluated by its ability to resolve a known racemic mixture. Key parameters for a successful chiral derivatization reagent include:

Quantitative and rapid reaction: The derivatization reaction should proceed to completion with no side products.

Formation of stable diastereomers: The resulting diastereomers must be stable under the chromatographic conditions.

Good chromatographic separation: The diastereomers should be well-resolved on a standard achiral column.

Strong detector response: The derivatizing agent should ideally contain a chromophore or other tag to enhance detection.

The table below outlines a hypothetical research plan for the development of a chiral derivatization reagent based on this compound.

Table 3: Hypothetical Research Plan for Chiral Derivatization Reagent Development

| Step | Action | Desired Outcome |

|---|---|---|

| 1 | Synthesis of a chiral amine derivative of 2-bromo-5-iodobenzoic acid. | Enantiomerically pure chiral derivatizing agent. |

| 2 | Reaction of the new reagent with a racemic analyte (e.g., a chiral alcohol). | Formation of a diastereomeric mixture. |

| 3 | Analysis of the diastereomeric mixture by HPLC. | Baseline separation of the diastereomeric peaks. |

| 4 | Method validation for the enantiomeric separation. | Linearity, accuracy, and precision of the method. |

The successful development of a chiral derivatization reagent from this compound would provide a new tool for the analytical community for the resolution of enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.